5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-5-7-16(8-6-15)20-25-19(14-24)22(29-20)27-11-9-26(10-12-27)21(28)17-3-2-4-18(23)13-17/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWSJCVDMFSTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a chlorobenzoyl moiety, an oxazole ring, and a carbonitrile functional group. Its molecular formula is , with a molecular weight of approximately 406.86 g/mol. The presence of the oxazole ring is significant as it is commonly associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects against various diseases. The exact mechanisms are still under investigation but may involve inhibition of specific enzymes or disruption of cell signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit promising antimicrobial activities. For instance:
| Compound | Target | MIC (µg/ml) |
|---|---|---|
| Compound A | E. coli | 10 |
| Compound B | S. aureus | 5 |
| Compound C | C. albicans | 15 |
These results indicate that modifications in the structure can significantly affect the antimicrobial potency of the compounds .
Case Studies
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial effects of various oxazole derivatives, it was found that certain structural modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chlorobenzoyl group in increasing activity against E. coli and S. aureus. The minimal inhibitory concentrations (MICs) were significantly lower for compounds with this moiety compared to others lacking it .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of oxazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited cytotoxic effects at micromolar concentrations. The study concluded that further exploration into the structure-activity relationship could reveal more potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
